molecular formula C16H16N2O2 B1663687 DMeOB CAS No. 40252-74-2

DMeOB

Cat. No. B1663687
CAS RN: 40252-74-2
M. Wt: 268.31 g/mol
InChI Key: FBNPHFBYHYNMHC-JYFOCSDGSA-N
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Description

DMeOB is a drug used in scientific research . It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5 .


Synthesis Analysis

. Its synthesis involves the compound 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone .


Molecular Structure Analysis

The molecular formula of DMeOB is C16H16N2O2 . Its molecular weight is 268.31 . The SMILES string representation of DMeOB is COc1cccc(\C=N\N=C\c2cccc(OC)c2)c1 .


Physical And Chemical Properties Analysis

DMeOB is a solid substance . It is yellow in color . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

1. Diabetes Mellitus Research

DMeOB (not specifically mentioned) has potential applications in the realm of diabetes research. In the study by Kavakiotis et al. (2017), the use of machine learning and data mining methods in diabetes research is emphasized. The article discusses the application of these techniques in prediction, diagnosis, and management of diabetic complications, highlighting the importance of handling the vast amounts of data generated in diabetes research, including genetic data and Electronic Health Records (EHRs) (Kavakiotis et al., 2017).

2. Biomedical Data Sharing and Consent

Dynamic consent, a concept relevant to DMeOB's application in research networks, is discussed by Kaye et al. (2014). This involves a digital interface for communication between researchers and participants, enhancing engagement and informed decision-making in biomedical research. The paper highlights the importance of evolving consent mechanisms in the age of digital data sharing, which is crucial for research involving large-scale biomedical data (Kaye et al., 2014).

3. Density Functional Theory in Biological Systems

In the context of biological systems, density functional theory (DFT) has increasing applications, as discussed by Orio et al. (2009). DFT can be used to calculate various properties such as geometries, energies, and spectroscopic properties, complementing experimental investigations in biological research. This is particularly relevant to DMeOB as it could be used for understanding its molecular interactions and properties (Orio et al., 2009).

4. Nanolithography in Biomedical Research

Dip-pen nanolithography (DPN), a technique that may find use in the research of DMeOB, is reviewed by Salaita et al. (2007). DPN is used for depositing materials on surfaces at the nanoscale and is vital for studying molecular electronics, materials assembly, and biological recognition. Its application in biomedical research could be significant for understanding and manipulating DMeOB at the molecular level (Salaita et al., 2007).

5. Data Processing in Entomological Research

Tang and Zhang (2013) discuss the DPS software, which can be utilized in experimental design, statistical analysis, and data mining in biological research. This software, with its specific functions tailored for biological studies, could aid in the data analysis and experimental design aspects of DMeOB research (Tang & Zhang, 2013).

Safety And Hazards

DMeOB is classified as very toxic to aquatic life and causes serious eye damage . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be handled only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNPHFBYHYNMHC-JYFOCSDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425967
Record name DMeOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMeOB

CAS RN

40252-74-2, 41097-48-7
Record name DMeOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DMEOB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
JA O'Brien, W Lemaire, TB Chen, RSL Chang… - Molecular …, 2003 - ASPET
… The analog 3,3′-dimethoxybenzaldazine (DMeOB) acts as a negative modulator of … DFB as well as the negative modulatory effect of DMeOB. None of these analogs affects binding of [ …
Number of citations: 276 molpharm.aspetjournals.org
FWM Vanhelmont, MV Rajasekharan… - Journal of the …, 1998 - pubs.rsc.org
… The 1MLCT transition is observed in the spectrum of [Re(CO)4(dmeob)] as a shoulder around 31 500 cm 1. The highly structured absorption bands at low energy which were only …
Number of citations: 14 pubs.rsc.org
DF Zigler, ZA Morseth, L Wang, DL Ashford… - pstorage-acs-6854636.s3 …
Materials: The ruthenium dyes used for this study are presented in Figure 1 in the main text. The synthesis and characterization of the complexes [Ru (bpyP)(bpy) 2] Cl2 (P),[Ru (bpyP) 2 …
Z Orgován, GG Ferenczy… - Current Topics in …, 2019 - ingentaconnect.com
… groups and by Cl-atoms resulted in DMeOB (Table 4) and DCB, respectively. The three close analogues show different functional activity as DFB, DMeOB, and DCB are PAM, NAM and …
Number of citations: 8 www.ingentaconnect.com
DL Williams Jr, CW Lindsley - Current Topics in Medicinal …, 2005 - ingentaconnect.com
… In the lower panel, a fixed concentration of DMeOB (8 µM) and a range of concentrations of … inhibited by the presence of 8 µM DMeOB. Concentration-response curves were generated …
Number of citations: 39 www.ingentaconnect.com
DF Zigler, ZA Morseth, L Wang… - Journal of the …, 2016 - ACS Publications
… nm (P-dBrb) to 723 nm (P-dMeOb). This systematic red shift results from a combination of factors… As with the complexes in the P-dRb series, the CP, CP-dmb, and CP-dMeOb complexes …
Number of citations: 93 pubs.acs.org
R Schmidt, F Shafii - The Journal of Physical Chemistry A, 2001 - ACS Publications
… P 1 is smaller than unity for all biphenyls with the exception of DMEOB, for which we calculate from the data of Table 1 P 1 = 1.31. This value exceeds the limiting value of 1, even if we …
Number of citations: 31 pubs.acs.org
Y Chen, PJ Conn - Drugs of the Future, 2008 - access.portico.org
… dimethoxybenzaldazine (DMeOB) all … DMeOB is a NAM and DCB neither potentiates nor inhibits the response to glutamate. Interestingly, DCB blocks the inhibitory effects of DMeOB …
Number of citations: 17 access.portico.org
J Hao, H Xiong - Current Topics in Medicinal Chemistry, 2014 - ingentaconnect.com
… Compared to 2, the pharmacology of the 3, 3’-dimethoxy analog (DMeOB, 15) switched to negative modulation with potency of 3.0 iM. The 4, 4’-dimethoxy analog (16) remained a …
Number of citations: 5 www.ingentaconnect.com
JNC Kew - Pharmacology & therapeutics, 2004 - Elsevier
… (DCB) that did not exert any apparent modulatory effect on mGluR5 activity but which antagonised the respective positive and negative modulatory actions of DFB and DmeOB, thus, …
Number of citations: 161 www.sciencedirect.com

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